molecular formula C21H18FN5O3 B13434207 (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol

Cat. No.: B13434207
M. Wt: 407.4 g/mol
InChI Key: ULCMGCUCQXVEGD-NVEXJGOOSA-N
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Description

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxymethyl group, and a purine base linked to an oxolane ring

Properties

Molecular Formula

C21H18FN5O3

Molecular Weight

407.4 g/mol

IUPAC Name

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C21H18FN5O3/c22-16-15(9-28)30-21(19(16)29)27-11-26-18-17(24-10-25-20(18)27)14-6-13(7-23-8-14)12-4-2-1-3-5-12/h1-8,10-11,15-16,19,21,28-29H,9H2/t15-,16-,19-,21-/m1/s1

InChI Key

ULCMGCUCQXVEGD-NVEXJGOOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)C3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)F)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)C3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diols and fluorinating agents.

    Introduction of the purine base: This step involves coupling reactions between the oxolane ring and the purine derivative, often facilitated by catalysts and specific reaction conditions.

    Functional group modifications: The hydroxymethyl and phenylpyridinyl groups are introduced through selective functionalization reactions, ensuring the correct stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing chromatography and crystallization methods to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the purine base or the oxolane ring.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield aldehydes or carboxylic acids.

    Reduction: Can lead to modified purine bases or reduced oxolane rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, affecting their structure and function.

Medicine

In medicine, this compound is investigated for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids. This incorporation can disrupt the normal function of nucleic acids, leading to the inhibition of DNA or RNA synthesis. The molecular targets include enzymes involved in nucleic acid replication and repair, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol: Lacks the fluorine atom and hydroxymethyl group.

    (2R,3S,4S,5R)-4-fluoro-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol: Lacks the hydroxymethyl group.

Uniqueness

The presence of the fluorine atom and hydroxymethyl group in (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol imparts unique properties, such as increased stability and altered reactivity. These modifications enhance its potential as a therapeutic agent and a versatile building block in chemical synthesis.

Biological Activity

The compound (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol is a synthetic nucleoside analog characterized by its complex structure and unique stereochemistry. Its potential biological activities are of significant interest in medicinal chemistry, particularly for applications in antiviral and anticancer therapies.

Chemical Structure and Properties

This compound features a fluoro substituent and a hydroxymethyl group on an oxolane ring, along with a purine derivative. The molecular formula is C16H15FN4O3C_{16}H_{15}FN_{4}O_{3}, with a molecular weight of 330.31 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules such as nucleic acids and proteins, which are crucial for its biological activity.

The biological activity of this compound primarily involves its incorporation into nucleic acids. Once integrated, it can disrupt normal nucleic acid processes such as replication and transcription. This disruption can inhibit viral replication or induce cell death in cancer cells by targeting enzymes like DNA polymerases and RNA polymerases.

Biological Activity Overview

  • Antiviral Activity :
    • The compound has been studied for its ability to inhibit viral replication by mimicking natural nucleosides. This mechanism is particularly relevant for viruses that rely on host cellular machinery for replication.
    • Case studies indicate that similar nucleoside analogs have shown effectiveness against various RNA viruses.
  • Anticancer Properties :
    • Research indicates that the compound may exhibit cytotoxic effects on cancer cells by interfering with DNA synthesis.
    • It has been suggested that the compound can induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapeutics.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could lead to altered cellular proliferation and survival pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other known nucleoside analogs:

Compound NameStructure FeaturesBiological Activity
2'-Fluoro-2'-deoxyadenosineFluorine at 2' positionAntiviral
6-Methoxy-9-(β-D-arabinofuranosyl)purineMethoxy group at 6-positionAnticancer
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-olHydroxymethyl groupAntiviral & Anticancer

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the efficacy of nucleoside analogs. For instance:

  • In vitro studies demonstrated that compounds with similar structures exhibited significant antiviral activity against HIV and Hepatitis C virus .
  • Animal models have shown promising results where these compounds reduced tumor growth rates when administered alongside conventional chemotherapy agents.

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